![molecular formula C65H74Cl3N9O24 B1139476 Norvancomycin hydrochloride CAS No. 213997-73-0](/img/structure/B1139476.png)
Norvancomycin hydrochloride
Vue d'ensemble
Description
Norvancomycin hydrochloride is a laboratory chemical used in the manufacture of substances . It is a glycopeptide antibiotic that is structurally related to ristocetin and inhibits bacterial cell wall assembly . It is toxic to kidneys and the inner ear .
Synthesis Analysis
Norvancomycin (NVCM) is produced by a microorganism (Amycolatopsis orientalis) isolated from soil samples from Guizhou Province, China . The structure of NVCM closely resembles that of the well-known glycopeptide antibiotic vancomycin (VCM), and the in vitro and in vivo activities of NVCM were similar to that of VCM .
Molecular Structure Analysis
The molecular formula of Norvancomycin hydrochloride is C65H74Cl3N9O24 . It consists of a tricyclic central core of heptapeptide and a disaccharide part . The seven amino acids of the heptapeptide were designated as AA-1 to AA-7, the five aromatic rings were lettered A through E, and the three larger rings (corresponding to the tricyclic central core) took the letters of their component aryl rings, A-B, C-O-D and D-O-E, respectively .
Applications De Recherche Scientifique
Pharmacokinetic and Pharmacodynamic Modeling
Norvancomycin hydrochloride has been studied for its pharmacokinetic (PK) and pharmacodynamic (PD) properties. A population PK model was developed to understand the drug’s behavior in different patient groups, including those with renal dysfunction . The study also emphasized the importance of the area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio as a predictor of clinical efficacy .
Treatment of Gram-Positive Bacterial Infections
The antibiotic is primarily used to combat drug-resistant Gram-positive bacteria. Research has focused on modifying the N-terminus of Norvancomycin to enhance its efficacy against resistant strains . This modification aims to address the growing concern of antibiotic resistance.
Mécanisme D'action
Target of Action
Norvancomycin hydrochloride primarily targets the cell wall of Gram-positive bacteria . It specifically binds to the D-alanyl-D-alanine portion of the cell wall precursor . This interaction inhibits the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacterial cells .
Mode of Action
The bactericidal action of Norvancomycin hydrochloride results from the inhibition of cell-wall biosynthesis . By preventing the incorporation of NAM and NAG-peptide subunits into the peptidoglycan matrix, the drug disrupts the structural integrity of the bacterial cell wall . This leads to osmotic instability and eventually, cell lysis .
Biochemical Pathways
Norvancomycin hydrochloride affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the incorporation of key subunits into the peptidoglycan matrix, it disrupts the formation of the cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Norvancomycin hydrochloride is influenced by renal function . In patients with renal dysfunction (CLcr≤85 ml/min), the clearance (CL) of the drug is given by CL (L/h)=2.54·(CLcr /50)1.20, while in patients with normal renal function (CLcr>85 ml/min), CL=6.0·(WT/60)0.52 . An increased volume of peripheral distribution (V2) is observed when Norvancomycin hydrochloride is co-administered with diuretics .
Result of Action
The primary result of Norvancomycin hydrochloride’s action is the death of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) . By disrupting the cell wall synthesis, the drug causes bacterial cell lysis and death .
Action Environment
The action of Norvancomycin hydrochloride can be influenced by various environmental factors. For instance, the presence of renal dysfunction can affect the clearance of the drug . Additionally, the co-administration of diuretics can increase the volume of peripheral distribution (V2) of the drug . The drug is widely used in China to treat bacterial infections of Gram-positive cocci and bacilli, especially infections of MRSA and MRSE .
Orientations Futures
There are ongoing studies to develop a thermosensitive in situ gel delivery system based on Poloxamer 407 and Poloxamer 188 for ocular administration of vancomycin to treat systemic diseases . Also, there is research on the development of novel norvancomycin derivatives to combat the threat of antibiotic resistance . These could potentially be future directions for Norvancomycin hydrochloride as well.
Propriétés
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFHCJFZGXUAT-UMXPSMRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H74Cl3N9O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norvancomycin hydrochloride | |
CAS RN |
213997-73-0 | |
Record name | Norvancomycin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORVANCOMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.